molecular formula C23H19NO3 B2564216 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione CAS No. 620931-78-4

1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione

Cat. No.: B2564216
CAS No.: 620931-78-4
M. Wt: 357.409
InChI Key: BVNAICZJLNJJFT-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a benzyloxy group attached to a benzyl moiety, which is further connected to an indoline-2,3-dione core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as copper iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives .

Scientific Research Applications

1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione is unique due to its indoline-2,3-dione core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-16-7-12-21-20(13-16)22(25)23(26)24(21)14-17-8-10-19(11-9-17)27-15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAICZJLNJJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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